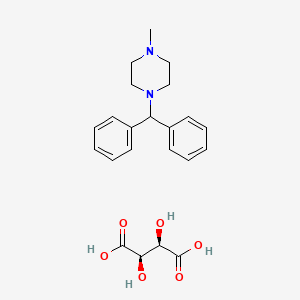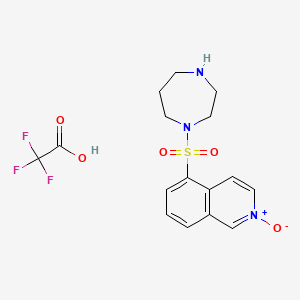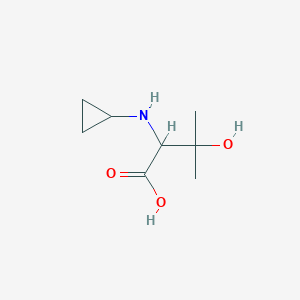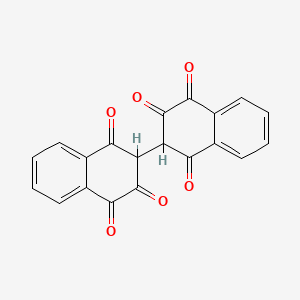
Cyclizine tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El tartrato de ciclizina es un antihistamínico derivado de la piperazina que se utiliza principalmente como antiemético y antivertiginoso. Se emplea comúnmente en la prevención y el tratamiento de náuseas, vómitos y mareos asociados con el mareo por movimiento y el vértigo. El tartrato de ciclizina actúa bloqueando los receptores de histamina H1 en el cerebro, lo que ayuda a aliviar los síntomas de náuseas y mareos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El tartrato de ciclizina se sintetiza mediante un proceso de varios pasos que implica la reacción del cloruro de difenilmetil con la N-metilpiperazina. La reacción suele ocurrir en presencia de una base como el hidróxido de sodio o el carbonato de potasio, que facilita la formación de ciclizina. La ciclizina resultante se hace reaccionar entonces con ácido tartárico para formar tartrato de ciclizina .
Métodos de producción industrial
En los entornos industriales, la producción de tartrato de ciclizina implica una síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimiza para un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y el pH. El producto final se somete a rigurosos controles de calidad para garantizar su eficacia y seguridad para su uso médico .
Análisis De Reacciones Químicas
Tipos de reacciones
El tartrato de ciclizina se somete a diversas reacciones químicas, entre ellas:
Oxidación: La ciclizina puede oxidarse para formar derivados de N-óxido.
Reducción: Las reacciones de reducción pueden convertir la ciclizina en sus correspondientes derivados de amina.
Sustitución: La ciclizina puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de piperazina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se emplean nucleófilos como los haluros de alquilo o los cloruros de acilo en reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de N-óxido de ciclizina.
Reducción: Derivados de amina de ciclizina.
Sustitución: Derivados de piperazina sustituidos.
Aplicaciones Científicas De Investigación
El tartrato de ciclizina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en estudios de actividad antihistamínica y derivados de la piperazina.
Biología: Se investiga por sus efectos sobre los receptores de histamina y su posible papel en la modulación de las respuestas inmunitarias.
Medicina: Se ha estudiado ampliamente por sus propiedades antieméticas y antivertiginosas, especialmente en el contexto del mareo por movimiento y las náuseas postoperatorias.
Mecanismo De Acción
El tartrato de ciclizina ejerce sus efectos bloqueando los receptores de histamina H1 en el cerebro. Esta acción reduce la excitabilidad del laberinto del oído interno y afecta directamente al centro del vómito en el tronco encefálico. Además, el tartrato de ciclizina posee propiedades anticolinérgicas, que contribuyen aún más a sus efectos antieméticos y antivertiginosos. El compuesto también aumenta el tono del esfínter esofágico inferior y reduce la sensibilidad del aparato laberíntico .
Comparación Con Compuestos Similares
El tartrato de ciclizina se compara a menudo con otros antihistamínicos y antieméticos, como:
Meclizina: Similar a la ciclizina, la meclizina se utiliza para tratar el mareo por movimiento y el vértigo. La meclizina tiene una duración de acción más prolongada y es menos sedante.
Dimenhidrinato: Otro antihistamínico utilizado para el mareo por movimiento, el dimenhidrinato es más sedante que la ciclizina y tiene una duración de acción más corta.
El tartrato de ciclizina es único en su combinación de propiedades antihistamínicas y anticolinérgicas, lo que lo hace especialmente eficaz para el mareo por movimiento y el vértigo .
Propiedades
Número CAS |
84057-82-9 |
|---|---|
Fórmula molecular |
C22H28N2O6 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1-benzhydryl-4-methylpiperazine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H22N2.C4H6O6/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;5-1(3(7)8)2(6)4(9)10/h2-11,18H,12-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
RZRUVHZEJGYXMW-LREBCSMRSA-N |
SMILES isomérico |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B12290523.png)

![4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate](/img/structure/B12290532.png)
![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)
![methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12290549.png)


![[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12290563.png)


